molecular formula C34H30O13 B13830907 Aphthosin

Aphthosin

Cat. No.: B13830907
M. Wt: 646.6 g/mol
InChI Key: VIOAANSIBLJPLO-UHFFFAOYSA-N
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Description

Aphthosin is a tetrapeptide glycoside isolated from the lichen Peltigera aphthosa (L.) Willd. It is known for its unique structure and potential applications in various scientific fields. This compound has been studied for its biological activities and potential therapeutic uses.

Preparation Methods

The synthesis of aphthosin involves several steps. The total synthesis of this compound and other related lichen depsides has been described in the literature The synthetic route typically involves the esterification of orcinol derivatives, followed by glycosylation to form the tetrapeptide glycoside structure

Chemical Reactions Analysis

Aphthosin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Aphthosin has several scientific research applications, including:

    Chemistry: this compound is used as a model compound to study the synthesis and reactivity of glycosides and depsides.

    Biology: this compound’s biological activities, such as antimicrobial and antioxidant properties, make it a subject of interest in biological research.

    Medicine: this compound has potential therapeutic applications due to its bioactive properties. It is studied for its potential use in treating various diseases.

    Industry: this compound’s unique structure and properties make it a candidate for use in industrial applications, such as in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of aphthosin involves its interaction with specific molecular targets and pathways. This compound’s bioactive properties are attributed to its ability to interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to modulate cellular processes through its glycoside and depside structures.

Comparison with Similar Compounds

Aphthosin is unique due to its tetrapeptide glycoside structure. Similar compounds include other lichen depsides such as gyrophoric acid, methyl gyrophorate, and tenuiorin . These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s uniqueness lies in its specific glycoside structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C34H30O13

Molecular Weight

646.6 g/mol

IUPAC Name

[3-hydroxy-4-[3-hydroxy-4-(3-hydroxy-4-methoxycarbonyl-5-methylphenoxy)carbonyl-5-methylphenoxy]carbonyl-5-methylphenyl] 2-hydroxy-4-methoxy-6-methylbenzoate

InChI

InChI=1S/C34H30O13/c1-15-7-19(43-5)11-23(35)28(15)32(40)46-21-9-17(3)30(25(37)13-21)34(42)47-22-10-18(4)29(26(38)14-22)33(41)45-20-8-16(2)27(24(36)12-20)31(39)44-6/h7-14,35-38H,1-6H3

InChI Key

VIOAANSIBLJPLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)OC4=CC(=C(C(=C4)C)C(=O)OC)O)O)O)O)OC

Origin of Product

United States

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